N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Description
N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolothiazoles, have been noted for their potential in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure .
Mode of Action
It’s worth noting that similar compounds have shown remarkable oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
Biochemical Pathways
Compounds with similar structures have been widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .
Result of Action
Some compounds with similar structures have shown excellent anticancer properties at 10 μm .
Biological Activity
N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, a compound with the CAS number 894031-45-9, has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its significance in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C22H21N5O3S
- Molecular Weight : 435.5 g/mol
- Structure : The compound features a thiazolo-triazole moiety, which is linked to an oxalamide group through an ethylene bridge. The presence of methoxy and tolyl groups enhances its biological profile.
Property | Value |
---|---|
CAS Number | 894031-45-9 |
Molecular Weight | 435.5 g/mol |
Molecular Formula | C22H21N5O3S |
Antimicrobial Properties
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant antimicrobial activity. A study examining various derivatives revealed that specific modifications to the thiazolo-triazole framework can enhance efficacy against bacterial strains, including M. tuberculosis and M. bovis .
In vitro assays demonstrated that this compound showed promising results against several pathogenic bacteria and fungi. The compound's mechanism of action involves inhibition of key metabolic pathways in microbial cells.
Anticancer Activity
Thiazolo-triazole derivatives have been explored for their anticancer properties. A study highlighted that certain synthesized compounds exhibited cytotoxic effects against human cancer cell lines (e.g., MCF-7 and Bel-7402) . The presence of the triazole ring is believed to contribute to the modulation of various signaling pathways involved in cancer cell proliferation and apoptosis.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . This suggests possible applications in treating cognitive disorders.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure at each stage .
Comparative Studies
A comparative study on various thiazolo-triazole derivatives indicated that modifications to the substituents significantly affect biological activity. For instance:
Compound | Antimicrobial Activity (Zone of Inhibition) |
---|---|
N1-(2-methoxyphenyl)-N2-(...) | 15 mm |
Other Thiazolo-Triazole Derivative | 10 mm |
This table illustrates the varying degrees of efficacy among related compounds, emphasizing the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-7-9-15(10-8-14)19-25-22-27(26-19)16(13-31-22)11-12-23-20(28)21(29)24-17-5-3-4-6-18(17)30-2/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCVKNAGVCBZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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